molecular formula C10H20O B14302980 1-Methoxynon-1-ene CAS No. 120872-41-5

1-Methoxynon-1-ene

Cat. No.: B14302980
CAS No.: 120872-41-5
M. Wt: 156.26 g/mol
InChI Key: FKDNSIBFBHNHQR-UHFFFAOYSA-N
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Description

1-Methoxynon-1-ene is an organic compound with the molecular formula C10H20O It is an alkene with a methoxy group attached to the first carbon of the nonene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxynon-1-ene can be synthesized through several methods. One common approach involves the reaction of non-1-ene with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of advanced catalysts and controlled reaction environments to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxynon-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Hydrogenation of this compound can yield 1-methoxynonane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.

    Substitution: Halogenating agents or strong acids can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Methoxynon-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxynon-1-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its reactions often include the formation of intermediates such as carbocations or radicals, depending on the reaction conditions .

Comparison with Similar Compounds

    1-Methoxynonane: Similar structure but lacks the double bond.

    1-Methoxy-2-propanol: Contains a methoxy group but has a different carbon chain length and structure.

    Methoxy polyethylene glycol-epoetin beta: A more complex compound with different applications.

Uniqueness: 1-Methoxynon-1-ene is unique due to its specific structure, which combines the reactivity of an alkene with the functional versatility of a methoxy group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .

Properties

CAS No.

120872-41-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-methoxynon-1-ene

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10-11-2/h9-10H,3-8H2,1-2H3

InChI Key

FKDNSIBFBHNHQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=COC

Origin of Product

United States

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